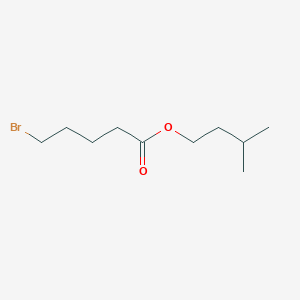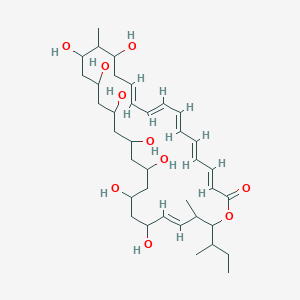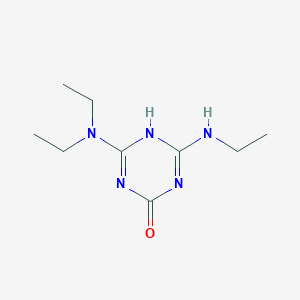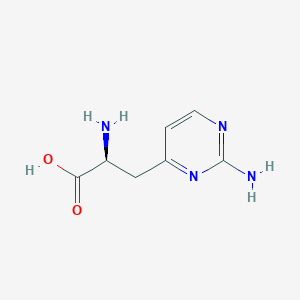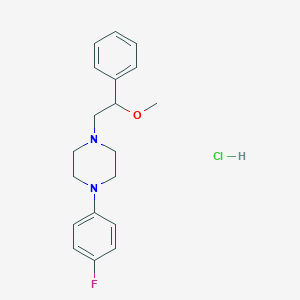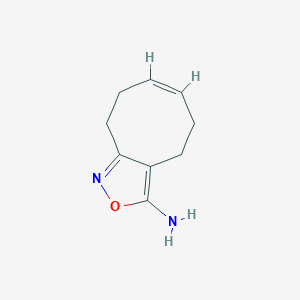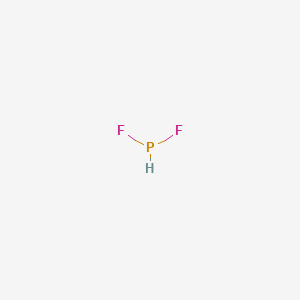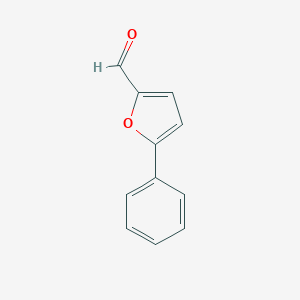
5-Phenyl-2-furaldehyde
Vue d'ensemble
Description
5-Phenyl-2-furaldehyde is a chemical compound with the molecular formula C11H8O2 . It can be prepared from phenylfuran, via formylation .
Molecular Structure Analysis
The molecular structure of 5-Phenyl-2-furaldehyde consists of 11 carbon atoms, 8 hydrogen atoms, and 2 oxygen atoms . The molecular weight is 172.180 Da .
Physical And Chemical Properties Analysis
5-Phenyl-2-furaldehyde has a density of 1.2±0.1 g/cm3, a boiling point of 322.5±30.0 °C at 760 mmHg, and a flash point of 104.8±15.5 °C . It also has a molar refractivity of 49.9±0.3 cm3, a polar surface area of 30 Å2, and a molar volume of 149.2±3.0 cm3 .
Applications De Recherche Scientifique
Chemical Synthesis
5-Phenyl-2-furaldehyde is used in chemical synthesis. It can be prepared from phenylfuran, via formylation . This compound undergoes electrochemical reduction on a dropping Hg electrode to afford anion radicals in DMF .
Fluorescent Probes
5-Phenyl-2-furaldehyde has been used in the structure-activity study of furyl aryloxazole fluorescent probes for the detection of singlet oxygen . This application is significant in the field of biochemistry and medical diagnostics.
Organic Chemistry Research
In organic chemistry, 5-Phenyl-2-furaldehyde is often used as a reagent or building block for the synthesis of more complex molecules . Its unique structure makes it a valuable tool in the development of new synthetic methods and strategies.
Mécanisme D'action
Mode of Action
5-Phenyl-2-furaldehyde can undergo electrochemical reduction on a dropping Hg electrode to afford anion radicals in DMF .
Biochemical Pathways
It’s known that the compound can be prepared from phenylfuran, via formylation .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
It’s known that the compound may cause respiratory irritation, serious eye irritation, and skin irritation .
Action Environment
It’s recommended to avoid formation of dust and aerosols, and to provide appropriate exhaust ventilation at places where dust is formed . It’s also important to avoid contact with skin and eyes .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-phenylfuran-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2/c12-8-10-6-7-11(13-10)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJHNNPEPBZULA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377726 | |
| Record name | 5-Phenyl-2-furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13803-39-9 | |
| Record name | 5-Phenyl-2-furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Phenyl-2-furaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

